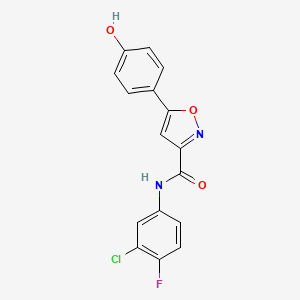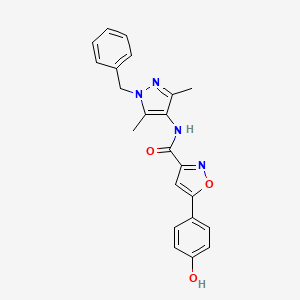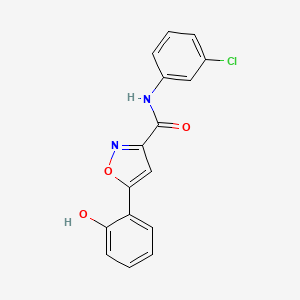
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide, also known as HET0016, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2002 by a team of researchers at the University of Michigan, who were investigating the role of cytochrome P450 enzymes in the regulation of vascular tone.
Mecanismo De Acción
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE (20-hydroxyeicosatetraenoic acid). 20-HETE is a potent vasoconstrictor and is involved in the regulation of vascular tone, blood pressure, and renal function. By inhibiting the activity of 20-HETE synthase, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide leads to a decrease in the production of 20-HETE, which in turn leads to a decrease in blood pressure and an improvement in endothelial function.
Biochemical and Physiological Effects:
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, an improvement in endothelial function, and an inhibition of cancer cell growth and proliferation. In addition, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide is its selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. This selectivity makes 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide a valuable tool for studying the role of 20-HETE in various physiological and pathological processes.
However, one limitation of 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effect. In addition, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide, including the development of more potent and selective inhibitors of 20-HETE synthase, the investigation of the role of 20-HETE in other physiological and pathological processes, and the development of 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide as a potential therapeutic agent for the treatment of cardiovascular disease, cancer, and inflammation.
In conclusion, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its selectivity for 20-HETE synthase makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. While there are some limitations to its use in lab experiments, the future directions for the study of 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide are promising and may lead to the development of new therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of cytochrome P450 enzymes, which play a key role in the regulation of vascular tone. This inhibition leads to a decrease in blood pressure and an improvement in endothelial function.
In cancer research, 5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This effect is thought to be due to the inhibition of the enzyme 20-HETE, which is involved in the regulation of cell proliferation and apoptosis.
Propiedades
IUPAC Name |
5-(2-hydroxyphenyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-18-7-6-14-13(17)10-8-12(19-15-10)9-4-2-3-5-11(9)16/h2-5,8,16H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLJQKDHOCLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NOC(=C1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729356.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3729364.png)
![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729379.png)
![2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3729386.png)
![4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729399.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729417.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729423.png)
![2-[3-(1-azepanylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729431.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729456.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B3729459.png)